REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([O:13]C)=[O:12])=[O:8])=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([OH:13])=[O:12])=[O:8])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C(=O)NC(C(=O)OC)C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation i
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
ADDITION
|
Details
|
the aqueous phase is poured into anice/acetic acid mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
After washing with water the precipitate
|
Type
|
CUSTOM
|
Details
|
is dried at 60° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C(=O)NC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([O:13]C)=[O:12])=[O:8])=[CH:4][CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]([NH:9][CH:10]([CH3:15])[C:11]([OH:13])=[O:12])=[O:8])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)C(=O)NC(C(=O)OC)C
|
Name
|
|
Quantity
|
15.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation i
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
ADDITION
|
Details
|
the aqueous phase is poured into anice/acetic acid mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
After washing with water the precipitate
|
Type
|
CUSTOM
|
Details
|
is dried at 60° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C(=O)NC(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |